2-Amino-3-(carboxyformamido)propanoic acid
2-Amino-3-(carboxyformamido)propanoic acid
L-2-Amino-3-(oxalylamino)propanoic acid, also known as oxalylaminoalanine or 3-oxalylamino-2-aminopropionic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Amino-3-(oxalylamino)propanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-amino-3-(oxalylamino)propanoic acid is primarily located in the cytoplasm. Outside of the human body, L-2-amino-3-(oxalylamino)propanoic acid can be found in grass pea and tea. This makes L-2-amino-3-(oxalylamino)propanoic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
7554-90-7
VCID:
VC0150089
InChI:
InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
SMILES:
C(C(C(=O)O)N)NC(=O)C(=O)O
Molecular Formula:
C5H8N2O5
Molecular Weight:
176.13 g/mol
2-Amino-3-(carboxyformamido)propanoic acid
CAS No.: 7554-90-7
Reference Standards
VCID: VC0150089
Molecular Formula: C5H8N2O5
Molecular Weight: 176.13 g/mol
CAS No. | 7554-90-7 |
---|---|
Product Name | 2-Amino-3-(carboxyformamido)propanoic acid |
Molecular Formula | C5H8N2O5 |
Molecular Weight | 176.13 g/mol |
IUPAC Name | 2-amino-3-(oxaloamino)propanoic acid |
Standard InChI | InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12) |
Standard InChIKey | NEEQFPMRODQIKX-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)NC(=O)C(=O)O |
SMILES | C(C(C(=O)O)N)NC(=O)C(=O)O |
Canonical SMILES | C(C(C(=O)O)N)NC(=O)C(=O)O |
Melting Point | 206°C |
Physical Description | Solid |
Description | L-2-Amino-3-(oxalylamino)propanoic acid, also known as oxalylaminoalanine or 3-oxalylamino-2-aminopropionic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Amino-3-(oxalylamino)propanoic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-amino-3-(oxalylamino)propanoic acid is primarily located in the cytoplasm. Outside of the human body, L-2-amino-3-(oxalylamino)propanoic acid can be found in grass pea and tea. This makes L-2-amino-3-(oxalylamino)propanoic acid a potential biomarker for the consumption of these food products. |
Synonyms | (2-amino-2-carboxymethyl)-L-oxamic acid 2-oxalylamino-3-aminopropionic acid 3-amino-N-(carboxycarbonyl)-DL-alanine 3-amino-N-(carboxycarbonyl)alanine 3-oxalylamino-2-aminopropionic acid beta-N-oxalylamino-L-alanine beta-N-oxalylaminoalanine beta-N-oxalylaminoalanine, (L)-isomer carboxycarbonyl-aminoalanine dencichin dencichin, DL- dencichine L-BOAA lathyrus neurotoxin ODAP oxalylaminoalanine oxalyldiaminopropionic acid oxalyldiaminopropionic acid, (L-Ala)-isome |
PubChem Compound | 2360 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume